

Dimethyl Chlorophosphate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl chlorophosphate*

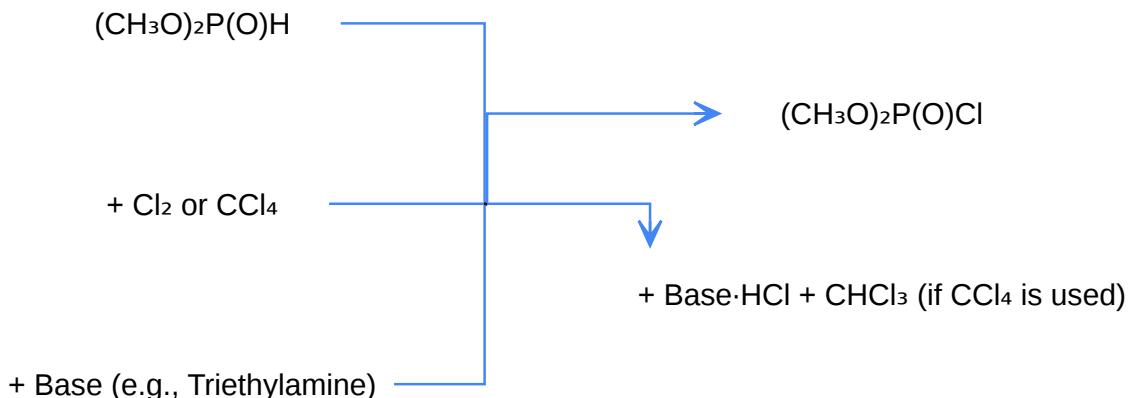
Cat. No.: *B043699*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl chlorophosphate $[(\text{CH}_3\text{O})_2\text{P}(\text{O})\text{Cl}]$, a highly reactive organophosphorus compound, is a pivotal intermediate in a myriad of chemical syntheses. Its utility as a potent phosphorylating agent has cemented its role in the production of a wide array of commercially significant molecules, including insecticides and precursors for antiviral drugs. This technical guide provides an in-depth overview of the synthesis, physicochemical and spectral properties, and key applications of **dimethyl chlorophosphate**, with a focus on providing detailed experimental protocols and mechanistic insights relevant to researchers in the fields of organic chemistry, medicinal chemistry, and drug development.


Synthesis of Dimethyl Chlorophosphate

The synthesis of **dimethyl chlorophosphate** is primarily achieved through two well-established methods: the chlorination of dimethyl phosphite and the reaction of phosphorus oxychloride with methanol. Both routes offer distinct advantages and are scalable for laboratory and industrial production.

Method 1: Chlorination of Dimethyl Phosphite

This method, a variation of the Atherton-Todd reaction, involves the in-situ generation of the phosphoryl chloride from a dialkyl phosphite using a chlorinating agent in the presence of a base.[1]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Dimethyl Chlorophosphate** via Chlorination of Dimethyl Phosphite.

Experimental Protocol:

Materials:

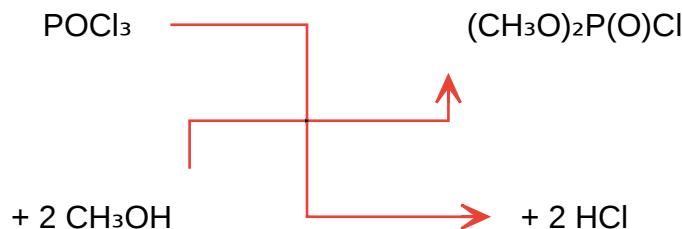
- Dimethyl phosphite
- Chlorine gas or Carbon tetrachloride (CCl_4)
- Triethylamine (Et_3N) or other suitable tertiary amine base
- Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

Procedure using Chlorine Gas:[2]

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly bubble dry chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be carefully maintained below 10 °C.
- Monitor the reaction progress by a suitable method (e.g., ^{31}P NMR). The reaction is typically complete when the signal for dimethyl phosphite has disappeared.
- Once the reaction is complete, purge the excess chlorine gas with a stream of dry nitrogen.
- The resulting solution contains **dimethyl chlorophosphate** and hydrogen chloride. The HCl can be removed by sparging with an inert gas or by careful distillation under reduced pressure.

Procedure using Carbon Tetrachloride:


- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite and triethylamine in anhydrous carbon tetrachloride under an inert atmosphere.
- Cool the mixture to 0 °C in an ice bath.
- Stir the mixture vigorously. The reaction is typically initiated upon the addition of the base and is often complete within a few hours.
- Monitor the reaction by TLC or ^{31}P NMR.
- Upon completion, the triethylamine hydrochloride precipitate is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the crude **dimethyl chlorophosphate** is purified by vacuum distillation.

Method 2: Reaction of Phosphorus Oxychloride with Methanol

This method provides a direct route to **dimethyl chlorophosphate** from readily available starting materials.^[3] Careful control of stoichiometry and reaction conditions is crucial to

minimize the formation of byproducts such as trimethyl phosphate and methyl dichlorophosphate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2: Synthesis via Phosphorus Oxychloride and Methanol.

Experimental Protocol:

Materials:

- Phosphorus oxychloride (POCl_3)
- Anhydrous methanol (CH_3OH)
- Anhydrous inert solvent (optional)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas trap for HCl, add phosphorus oxychloride.
- Cool the phosphorus oxychloride to 0-5 °C in an ice-water bath.
- Slowly add anhydrous methanol dropwise from the dropping funnel with vigorous stirring. The molar ratio of POCl_3 to methanol should be approximately 1:2. The reaction is highly

exothermic and generates HCl gas. Maintain the temperature below 10 °C throughout the addition.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
- The resulting mixture contains **dimethyl chlorophosphate** and dissolved HCl. The HCl can be removed by purging with a stream of dry inert gas.
- The crude product is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and byproducts.

Physicochemical and Spectral Properties

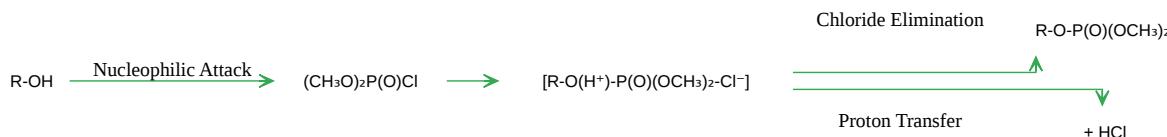
A summary of the key physical and spectral properties of **dimethyl chlorophosphate** is provided in the tables below.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₆ ClO ₃ P	[4]
Molecular Weight	144.49 g/mol	[4]
Appearance	Colorless liquid	[5]
Boiling Point	80 °C / 25 mmHg	[4]
Density	1.34 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.413	[4]

Spectral Data

Technique	Data	Reference(s)
^1H NMR (CDCl_3)	δ (ppm): ~3.9 (d, $\text{J}_{\text{P-H}} \approx 12$ Hz, 6H, OCH_3)	[6]
^{13}C NMR (CDCl_3)	δ (ppm): ~55 (d, $\text{J}_{\text{P-C}} \approx 6$ Hz, OCH_3)	[7][8]
^{31}P NMR (CDCl_3)	δ (ppm): ~3-5 (referenced to 85% H_3PO_4)	[9][10]
IR (Neat)	ν (cm^{-1}): ~2960 (C-H str), ~1300 (P=O str), ~1040 (P-O-C str), ~560 (P-Cl str)	[5]
Mass Spectrometry (EI)	Key fragments (m/z): 144 (M^+), 111 ($\text{M}^+ - \text{Cl}$), 95 ($\text{M}^+ - \text{OCH}_3 - \text{H}$), 79 (PO_3)	[11][12]


Reactivity and Mechanistic Pathways

Dimethyl chlorophosphate is a potent electrophile, with the phosphorus atom being highly susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a phosphorylating agent.

Phosphorylation of Alcohols

The reaction with alcohols proceeds via a nucleophilic substitution at the phosphorus center, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the liberated HCl.

Mechanism:

[Click to download full resolution via product page](#)

Figure 3: General Mechanism for the Phosphorylation of Alcohols.

Phosphorylation of Amines

Similarly, primary and secondary amines readily react with **dimethyl chlorophosphate** to form phosphoramidates. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]

Mechanism:

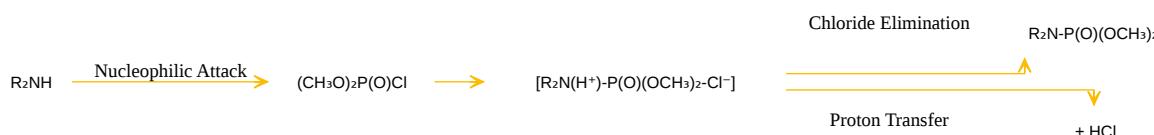
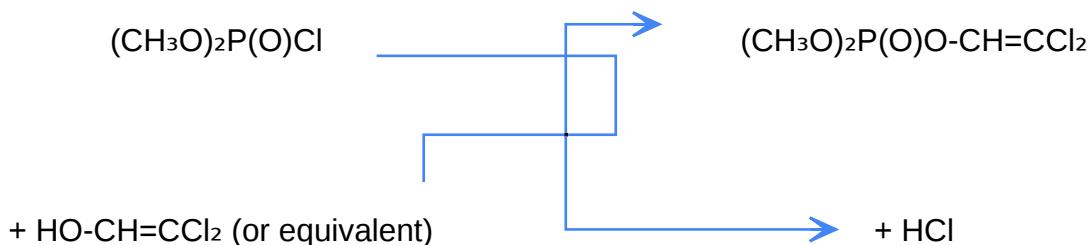

[Click to download full resolution via product page](#)

Figure 4: General Mechanism for the Phosphorylation of Amines.

Applications in Synthesis

The electrophilic nature of **dimethyl chlorophosphate** makes it a valuable reagent in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.


Synthesis of Organophosphate Insecticides

A prominent application of **dimethyl chlorophosphate** is in the production of organophosphate insecticides. For example, it is a key precursor in the synthesis of Dichlorvos.[2][14][15]

Synthesis of Dichlorvos:

The synthesis of Dichlorvos involves the Perkow reaction, where a trialkyl phosphite reacts with an α -haloaldehyde. However, an alternative route involves the reaction of **dimethyl**

chlorophosphate with a suitable precursor. A more direct industrial synthesis reacts trimethyl phosphite with chloral.[2] A related synthesis using dimethyl phosphite as a precursor to a phosphorylating agent is shown below.[14]

[Click to download full resolution via product page](#)

Figure 5: A Synthetic Route to the Insecticide Dichlorvos.

Role in Drug Development: Phosphorylation of Nucleosides

In the development of antiviral drugs, particularly nucleoside analogs, the phosphorylation to the active mono-, di-, or triphosphate form is often a rate-limiting step *in vivo*.[16][17] **Dimethyl chlorophosphate** and similar reagents are used to synthesize nucleoside monophosphate prodrugs, which can bypass the initial, often inefficient, enzymatic phosphorylation step.[18] These prodrugs are designed to be more lipophilic, enhancing cell permeability, and are then intracellularly converted to the active nucleoside monophosphate.

General Workflow for Nucleoside Monophosphate Prodrug Synthesis:

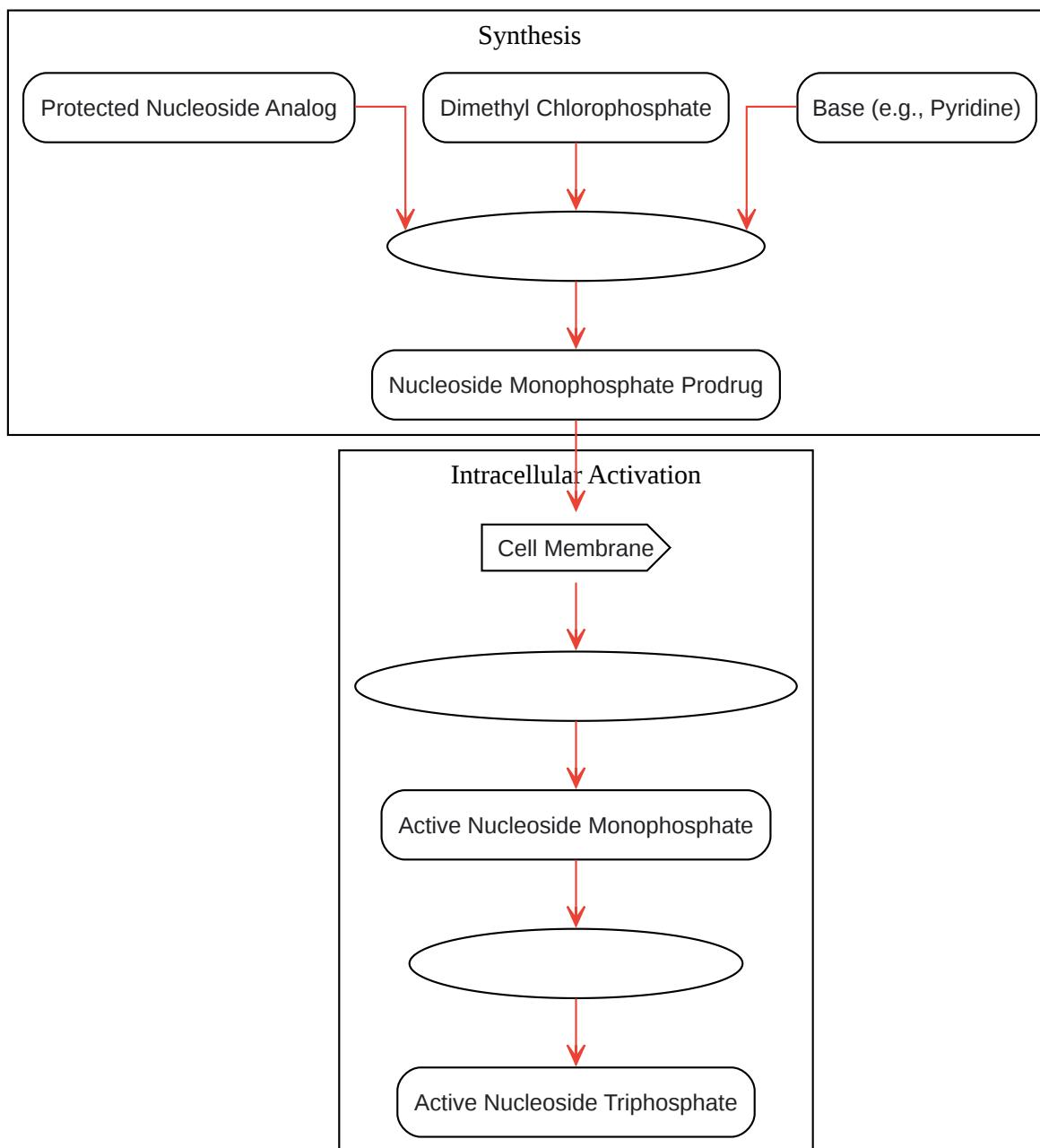

[Click to download full resolution via product page](#)

Figure 6: Workflow for Nucleoside Prodrug Synthesis and Activation.

An example is the phosphorylation of the anti-HIV drug Zidovudine (AZT). While direct phosphorylation with **dimethyl chlorophosphate** might require specific protection strategies, it illustrates the principle of introducing the phosphate moiety.[16][19]

Safety and Handling

Dimethyl chlorophosphate is a toxic and corrosive substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to release hydrochloric acid. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Dimethyl chlorophosphate is a versatile and highly reactive reagent with significant applications in organic synthesis. Its role as a phosphorylating agent is crucial in the industrial production of agrochemicals and in the development of pharmaceutical agents, particularly antiviral nucleoside prodrugs. A thorough understanding of its synthesis, properties, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichlorvos - Wikipedia [en.wikipedia.org]

- 3. Phosphorochloridic acid, dimethyl ester | C₂H₆ClO₃P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ジメチルクロロホスファート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Table 1 from 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramides | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichlorvos (Ref: OMS 14) [sitem.herts.ac.uk]
- 15. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diethyl chlorophosphate(814-49-3) IR Spectrum [m.chemicalbook.com]
- 19. Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethyl Chlorophosphate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043699#synthesis-and-properties-of-dimethyl-chlorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com